FIB-Induced Deposition: Two Orders of Magnitude Higher Resistivity vs. Tetramethylcyclotetrasiloxane
In a direct head-to-head comparative study of siloxane precursor gases for focused ion beam (FIB)-induced insulator deposition, pentamethylcyclopentasiloxane (D5H) demonstrated the best overall electrical performance among all precursors tested [1]. Compared to the commercially established tetramethylcyclotetrasiloxane (D4H) compound, D5H yielded an improvement in resistivity of approximately two orders of magnitude [1]. The study further quantified that D5H-derived insulator films exhibited a breakdown field approximately 1.5 times higher than that of D4H-derived films under identical deposition conditions [1].
| Evidence Dimension | Electrical resistivity of FIB-deposited insulator films |
|---|---|
| Target Compound Data | ~8 × 10¹¹ Ω·cm |
| Comparator Or Baseline | Tetramethylcyclotetrasiloxane (D4H): ~6 × 10⁹ Ω·cm |
| Quantified Difference | Improvement by approximately two orders of magnitude (factor of ~133×) |
| Conditions | Focused ion beam induced deposition; metal–insulator–metal test structures |
Why This Matters
The two-order-of-magnitude resistivity advantage directly translates to superior electrical isolation in nanoscale semiconductor devices, making D5H the technically justified choice over D4H for FIB-based insulator deposition where leakage current must be minimized.
- [1] Gamo, K.; et al. Study of precursor gases for focused ion beam insulator deposition. J. Vac. Sci. Technol. B 1998, 16 (6), 3311–3314. View Source
